molecular formula C12H12N4O2 B5296011 1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea

1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea

Cat. No.: B5296011
M. Wt: 244.25 g/mol
InChI Key: NQIXULKWUYQEIB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea is a urea derivative characterized by a 4-methoxyphenyl group attached to a pyrazine ring via a urea linkage. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive heterocyclic compounds. Urea derivatives are known for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXULKWUYQEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330217
Record name 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

631863-28-0
Record name 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 4-methoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol

  • Structure : Contains a pyrazoline ring substituted with 4-methoxyphenyl and acetyl groups.
  • Key Features : X-ray crystallography reveals planar geometry and intermolecular hydrogen bonding (O–H···N), stabilizing the crystal lattice.
  • Comparison : Unlike the urea derivative, this compound lacks a pyrazine ring and urea linkage, reducing its hydrogen-bonding capacity for biological targets.

2-Methoxy-3-(1-methylpropyl) Pyrazine

  • Structure : Pyrazine ring substituted with methoxy and sec-butyl groups.
  • Key Features: Used as a flavoring agent (FEMA No. 3433) with a low odor threshold.
  • Applications: Differs fundamentally from the urea derivative, as its small molecular weight and nonpolar groups suit sensory applications rather than therapeutic use .

Chalcone Derivatives with 4-Methoxyphenyl Groups

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

  • Structure : Chalcone backbone with dual methoxy and hydroxyl substituents.
  • Key Features : Exhibits potent antioxidant activity (EC₅₀ = 2.8 μM in H₂O₂-induced PC12 cell protection) and anti-inflammatory effects via NF-κB pathway modulation.
  • Comparison: The α,β-unsaturated ketone moiety in chalcones enables radical scavenging, a feature absent in the urea derivative.

Pyrazolo-Pyrimidine and Chromenone Derivatives

5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structure: Complex heterocyclic system with fluorinated aryl groups and a chromenone core.
  • Key Features : Synthesized via Suzuki coupling; acts as a kinase inhibitor (mass: 600.2 Da).
  • Comparison: The urea derivative’s simpler structure may offer synthetic advantages, while the fluorinated chromenone analog’s higher molecular complexity enhances target specificity but complicates synthesis .

Regulatory and Legislative Considerations

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity/Application Reference
1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea Urea-pyrazine Urea, 4-methoxyphenyl, pyrazine Hypothesized kinase modulation N/A
4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol Pyrazoline Acetyl, 4-methoxyphenyl Photoluminescent materials
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chalcone α,β-unsaturated ketone Antioxidant (EC₅₀ = 2.8 μM)
2-Methoxy-3-(1-methylpropyl) Pyrazine Pyrazine Methoxy, sec-butyl Flavoring agent (FEMA 3433)

Key Research Findings and Gaps

  • Structural Insights : Pyrazine/urea hybrids are underexplored in the provided evidence, necessitating DFT or crystallographic studies to correlate structure with bioactivity.
  • Biological Potential: Chalcone derivatives and pyrazolo-pyrimidines highlight the importance of methoxyphenyl groups in oxidative and kinase pathways, suggesting analogous mechanisms for the urea derivative.
  • Synthetic Challenges : Complex analogs require multi-step coupling reactions, whereas the urea derivative’s simpler structure may enable scalable synthesis.

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